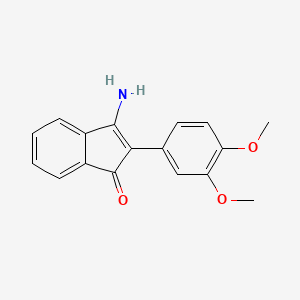
3-Amino-2-(3,4-dimethoxyphenyl)inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(3,4-dimethoxyphenyl)inden-1-one is a chemical compound . It is related to 3,4-Dimethoxyphenethylamine (DMPEA), a chemical compound of the phenethylamine class . DMPEA is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
The synthesis of compounds related to this compound involves multiple steps . For instance, the synthesis of 3,4-Dimethoxyphenethylamine starts from 3,4-Dimethoxybenzaldehyde (veratraldehyde), leading to 3,4-Dimethoxycinnamic acid, 3,4-Dimethoxyphenylpropionic acid, 3,4-Dimethoxyphenylpropionamide, and finally 3,4-Dimethoxyphenethylamine .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques . The molecular formula is C17H15NO3 .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex . For example, Indane-1,3-dione, a related compound, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .科学的研究の応用
Photoluminescent Materials
Research has explored the electrochemical oxidation of compounds similar to 3-Amino-2-(3,4-dimethoxyphenyl)inden-1-one, leading to the discovery of new classes of photoluminescent materials. These materials exhibit unique absorbance and photoluminescence characteristics, which are significant for applications in optoelectronic devices and sensors (Ekinci et al., 2000).
Antioxidant Activity
Studies on derivatives of this compound have shown promising antioxidant activities. These activities are crucial for protecting cells against oxidative stress, which is linked to various diseases, including neurodegenerative disorders and cancer (Sulpizio et al., 2016).
Chemical Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized, offering insights into their structure and potential chemical properties. Such studies are foundational for developing new drugs and materials with tailored properties (Matsumoto et al., 2009).
Fluorescence Enhancement
Research has demonstrated that certain modifications to compounds similar to this compound can significantly enhance their fluorescence. This enhancement is valuable for creating more effective fluorescent markers in biomedical imaging and research (Yang et al., 2002).
Electrochemical Properties
The electrochemical properties of related compounds have been extensively studied, revealing potential applications in electronic devices and electrochemical sensors. Understanding these properties can lead to innovations in energy storage and conversion technologies (Ekinci et al., 2002).
Safety and Hazards
The safety data sheet for 3,4-Dimethoxyphenethylamine, a related compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to handle it with protective gloves/clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .
特性
IUPAC Name |
3-amino-2-(3,4-dimethoxyphenyl)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-13-8-7-10(9-14(13)21-2)15-16(18)11-5-3-4-6-12(11)17(15)19/h3-9H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJSBWQHTJMGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester](/img/no-structure.png)
![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2664156.png)
![Tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate](/img/structure/B2664158.png)

![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B2664161.png)

![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2664165.png)
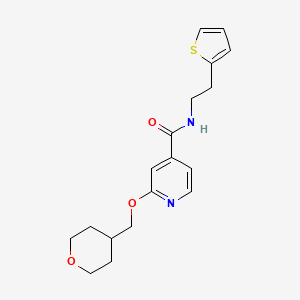
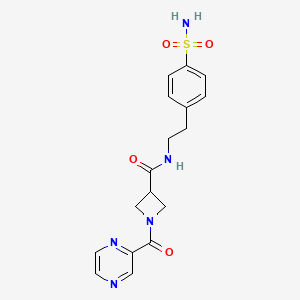
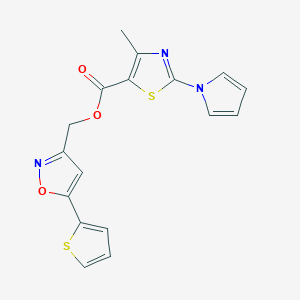
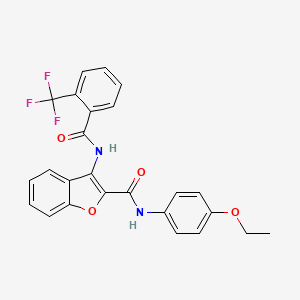
![Ethyl 3-(4-methoxyphenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2664174.png)

